Dehydrobruceine B

Description

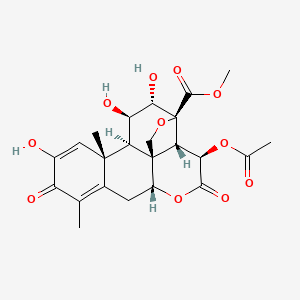

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26O11 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-acetyloxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |

InChI |

InChI=1S/C23H26O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h6,12,14-18,25,27-28H,5,7H2,1-4H3/t12-,14-,15-,16-,17-,18+,21+,22-,23+/m1/s1 |

InChI Key |

JXTROYJRNXSSKW-XUVISEOFSA-N |

Isomeric SMILES |

CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |

Canonical SMILES |

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Dehydrobruceine B from Brucea javanica Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of dehydrobruceine B, a potent quassinoid, from the seeds of Brucea javanica. This document outlines a representative experimental protocol, summarizes relevant quantitative data for analogous compounds, and visualizes the isolation workflow and a key signaling pathway associated with this compound's biological activity.

Introduction

Brucea javanica (L.) Merr., a plant in the Simaroubaceae family, is a well-known herb in traditional Chinese medicine.[1][2] Its seeds are a rich source of tetracyclic triterpene quassinoids, which are the primary bioactive constituents responsible for the plant's diverse pharmacological effects, including anti-inflammatory, antimalarial, and antitumor activities.[2][3] Among the numerous quassinoids isolated from Brucea javanica, this compound has garnered significant interest for its pro-apoptotic effects in cancer cell lines. This guide details the methodologies for its extraction and purification.

Experimental Protocols

The isolation of this compound from Brucea javanica seeds typically involves a multi-step process of solvent extraction followed by various chromatographic techniques. While specific quantitative data for the yield and purity of this compound at each stage of isolation are not extensively reported in the available literature, the following protocol is a representative amalgamation of established methods for isolating quassinoids from this source.[3]

Extraction

-

Seed Preparation: Dried and crushed seeds of Brucea javanica are the starting material.

-

Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable solvent. Common solvents used for this purpose include ethanol, methanol, or ethyl acetate (EtOAc).[3] The extraction is typically performed at room temperature with continuous stirring for several days or through sonication to enhance efficiency.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography (CC): The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

Octadecylsilyl (ODS) Column Chromatography: The fractions enriched with quassinoids from the silica gel column are further purified on an ODS column. A gradient of methanol and water is commonly used for elution.

-

Sephadex LH-20 Column Chromatography: To remove smaller molecules and pigments, the semi-purified fractions are passed through a Sephadex LH-20 column, eluting with methanol.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved using RP-HPLC on a C18 column.[3] A gradient elution with acetonitrile and water is typically employed to yield pure this compound. The purity of the final compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and MS.

Quantitative Data

While specific quantitative data for the isolation of this compound is limited, data from the analysis of other quassinoids in Brucea javanica can provide a reference for the expected analytical parameters. The following tables summarize the quantitative analysis of bruceoside A, bruceoside B, and brusatol, as well as bruceine D and bruceine H, using High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Table 1: HPLC Analysis of Bruceosides and Brusatol in Brucea javanica [4]

| Compound | Linearity Range (µg) | Correlation Coefficient (r) | Average Recovery (%) | RSD of Recovery (%) | Content in Seeds (%) |

| Bruceoside B | 0.722 - 2.166 | 0.9999 | 96.1 | 4.4 | 0.05 - 0.12 |

| Bruceoside A | 2.074 - 6.222 | 0.9999 | 106.3 | 5.9 | 0.19 - 0.38 |

| Brusatol | 0.503 - 1.509 | 0.9999 | 96.7 | 4.8 | 0.07 - 0.18 |

Table 2: HPLC Analysis of Bruceine D, Brusatol, and Bruceine H in Brucea javanica [5][6][7]

| Compound | Linearity Range (µg) | Correlation Coefficient (r) | Average Recovery (%) | RSD of Recovery (%) |

| Bruceine D | 2.52 - 12.60 | 0.9996 | 100.01 | 0.31 |

| Brusatol | 2.19 - 10.95 | 0.9996 | 100.95 | 1.7 |

| Bruceine H | 2.91 - 14.55 | 0.9998 | 100.43 | 1.7 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Brucea javanica seeds.

Caption: A generalized workflow for the isolation of this compound.

Signaling Pathway

This compound has been shown to induce apoptosis in human lung cancer cells through the mitochondrial-dependent pathway. The key events in this pathway are depicted below.

Caption: Mitochondrial-dependent apoptosis initiated by this compound.

Conclusion

The isolation of this compound from Brucea javanica seeds is a feasible yet intricate process requiring multiple chromatographic steps. While a standardized protocol with detailed quantitative yields is not yet established, the methodologies outlined in this guide provide a solid foundation for researchers to successfully isolate this promising bioactive compound. The elucidation of its pro-apoptotic signaling pathway further underscores its potential as a lead compound in the development of novel anticancer therapeutics. Further research is warranted to optimize the isolation process and to fully characterize the pharmacological profile of this compound.

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydrobruceine C, A New Quassinoid from the Seeds of Brucea javanica | Bentham Science [eurekaselect.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. [Quantitative determination of contents of three components in Brucea javanica by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Quantitative determination of contents of three components in Brucea javanica by HPLC]. | Semantic Scholar [semanticscholar.org]

A New Quassinoid from the Seeds of Brucea javanica: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the isolation, characterization, and biological evaluation of a novel quassinoid from the seeds of Brucea javanica. This document collates and presents key data, detailed experimental methodologies, and visual representations of associated biological pathways.

Introduction to Quassinoids from Brucea javanica

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, is a rich source of quassinoids, a class of structurally complex triterpenoids.[1][2][3] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties.[2][3][4][5] The seeds of B. javanica, in particular, have been the focus of extensive phytochemical investigations, leading to the discovery of numerous novel quassinoids.[6][7][8][9] This guide will focus on a recently identified quassinoid, Bruceene A, to illustrate the process of discovery and characterization.

Physicochemical and Spectroscopic Data of Bruceene A

The structural elucidation of a new quassinoid is a meticulous process reliant on the interpretation of various spectroscopic and spectrometric data. The following tables summarize the key quantitative data for a representative new quassinoid, Bruceene A.

Table 1: ¹H NMR Spectroscopic Data for Bruceene A (500 MHz, in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.65 | m | |

| 5 | 2.18 | dd | 12.5, 4.5 |

| 6α | 2.05 | m | |

| 6β | 1.85 | m | |

| 7 | 4.95 | d | 8.5 |

| 9 | 2.88 | d | 10.0 |

| 11 | 6.25 | s | |

| 12 | 4.28 | s | |

| 14 | 3.15 | d | 9.0 |

| 15 | 3.85 | d | 9.0 |

| 17α | 1.65 | m | |

| 17β | 1.55 | m | |

| 18 | 1.98 | s | |

| 21 | 1.25 | d | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data for Bruceene A (125 MHz, in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 79.8 | 12 | 110.2 |

| 2 | 165.5 | 13 | 145.8 |

| 3 | 125.1 | 14 | 45.2 |

| 4 | 158.9 | 15 | 70.5 |

| 5 | 45.6 | 16 | 170.1 |

| 6 | 28.9 | 17 | 34.5 |

| 7 | 80.1 | 18 | 20.8 |

| 8 | 78.9 | 20 | 125.4 |

| 9 | 48.5 | 21 | 20.1 |

| 10 | 42.1 | OAc | 170.5, 21.0 |

| 11 | 160.5 |

Table 3: High-Resolution Mass Spectrometry Data for Bruceene A

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 545.1921 | 545.1925 | C₂₈H₃₂O₁₁ |

Cytotoxic Activity

Many newly isolated quassinoids from Brucea javanica exhibit significant cytotoxic effects against various cancer cell lines.[7][10][11][12]

Table 4: In Vitro Cytotoxicity of Selected Quassinoids from Brucea javanica

| Compound | HCT-8 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | BGC-823 (IC₅₀, µM) | A549 (IC₅₀, µM) | SKVO3 (IC₅₀, µM) |

| Compound 6 | - | - | - | - | - |

| Compound 8 | 0.12 | 0.25 | 0.18 | 0.31 | 0.45 |

| Compound 9 | 0.85 | 1.2 | 0.95 | 1.5 | 2.1 |

| Compound 10 | 0.21 | 0.42 | 0.33 | 0.58 | 0.76 |

| Compound 11 | 1.5 | 2.8 | 1.9 | 3.2 | 4.1 |

| Compound 13 | 4.2 | 6.5 | 5.1 | 7.8 | 9.3 |

| Compound 14 | 0.55 | 0.98 | 0.72 | 1.1 | 1.6 |

Data adapted from Liu et al., 2012.[7]

Experimental Protocols

The following sections provide a detailed methodology for the isolation, purification, structure elucidation, and biological evaluation of a new quassinoid from Brucea javanica seeds.

Plant Material and Extraction

Dried and powdered seeds of Brucea javanica (5 kg) are extracted three times with 95% ethanol at room temperature. The combined extracts are concentrated under reduced pressure to yield a crude extract. The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

Isolation and Purification

The ethyl acetate fraction, typically containing the majority of quassinoids, is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions (F1-F10).

-

Sephadex LH-20 Column Chromatography: Fractions showing promising profiles on TLC are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using a methanol-water or acetonitrile-water gradient, to yield the pure new quassinoid.

Structure Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

UV and IR Spectroscopy: To identify functional groups.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the complete chemical structure and stereochemistry of the molecule.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT-8, HepG2, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the new quassinoid for 48 hours.

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Mandatory Visualizations

Experimental Workflow for Quassinoid Isolation

Caption: Experimental workflow for the isolation of a new quassinoid.

PI3K/Akt/NF-κB Signaling Pathway

Some quassinoids from Brucea javanica have been shown to exert their anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[13]

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by quassinoids.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 5. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 6. New quassinoids, javanicolides C and D and javanicosides B--F, from seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive quassinoids from the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bruceosides D, E, and F, three new cytotoxic quassinoid glucosides from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new quassinoid from fruits of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Chemical Architecture of Dehydrobruceine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceine B is a member of the quassinoid family, a group of structurally complex and biologically active natural products isolated from plants of the Simaroubaceae family, notably from Brucea javanica. Quassinoids have garnered significant scientific interest due to their diverse pharmacological activities, including potent antitumor, antimalarial, and anti-inflammatory properties. The intricate polycyclic structure of this compound, characterized by a highly oxygenated tetracyclic core, presents a formidable challenge for chemical structure elucidation. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to deciphering the chemical structure of this compound and related quassinoids.

Core Methodologies in Structure Elucidation

The structural determination of complex natural products like this compound relies on a synergistic combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is employed to ascertain the molecular formula, while an array of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments are pivotal for assembling the carbon skeleton and defining the stereochemistry.

Experimental Protocols

1. Isolation of this compound: this compound is typically isolated from the dried fruits or seeds of Brucea javanica. A generalized protocol involves:

-

Extraction: The plant material is ground and extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. The quassinoids are typically concentrated in the ethyl acetate and methanol fractions.

-

Chromatographic Separation: The crude extract is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

2. Mass Spectrometry:

-

Technique: High-resolution electrospray ionization mass spectrometry (HRESIMS) is the method of choice.

-

Procedure: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Data Analysis: The accurate mass measurement of the molecular ion allows for the unambiguous determination of the elemental composition and molecular formula.

3. NMR Spectroscopy:

-

Instrumentation: High-field NMR spectrometers (typically 400 MHz or higher) are required to resolve the complex proton and carbon signals.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or pyridine-d₅).

-

Experiments: A standard suite of NMR experiments is performed:

-

¹H NMR (Proton NMR): Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR (Carbon NMR): Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and establishing the overall carbon framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

-

Data Presentation: Representative Spectroscopic Data (Bruceine D as a proxy)

The following tables summarize the ¹H and ¹³C NMR data for Bruceine D, a structurally similar quassinoid from Brucea javanica. This data is representative of the type of information used to elucidate the structure of this compound.

Table 1: ¹H NMR Data of Bruceine D (400 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | d | 8.0 |

| 5 | 2.55 | m | |

| 6α | 2.10 | m | |

| 6β | 1.85 | m | |

| 7 | 4.98 | s | |

| 9 | 3.15 | d | 5.0 |

| 11 | 4.15 | d | 5.0 |

| 12 | 3.85 | s | |

| 14 | 2.90 | d | 9.0 |

| 15 | 5.20 | d | 9.0 |

| 18 | 1.95 | s | |

| 21-OCH₃ | 3.70 | s | |

| 3'-H | 6.10 | q | 7.2 |

| 4'-CH₃ | 1.90 | d | 7.2 |

| 5'-CH₃ | 2.05 | s |

Table 2: ¹³C NMR Data of Bruceine D (100 MHz, CDCl₃)

| Position | δC (ppm) | Type |

| 1 | 48.5 | CH |

| 2 | 205.1 | C |

| 3 | 124.5 | C |

| 4 | 165.0 | C |

| 5 | 44.2 | CH |

| 6 | 28.5 | CH₂ |

| 7 | 79.8 | CH |

| 8 | 52.1 | C |

| 9 | 46.5 | CH |

| 10 | 42.8 | C |

| 11 | 70.1 | CH |

| 12 | 78.5 | CH |

| 13 | 75.3 | C |

| 14 | 45.6 | CH |

| 15 | 72.3 | CH |

| 16 | 170.2 | C=O |

| 18 | 20.9 | CH₃ |

| 20 | 108.2 | C |

| 21 | 172.5 | C=O |

| OCH₃ | 52.8 | OCH₃ |

| 1' | 167.8 | C=O |

| 2' | 128.1 | C |

| 3' | 138.5 | CH |

| 4' | 15.8 | CH₃ |

| 5' | 20.5 | CH₃ |

Structure Elucidation Workflow

The logical progression from raw data to a complete chemical structure is a multi-step process involving the careful integration of all spectroscopic information.

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathways and Logical Relationships

The structural information derived from spectroscopic analysis allows for the construction of key bond correlations, which are essential for assembling the final structure. The following diagram illustrates the logical relationships between different NMR experiments and the structural fragments they help to define.

Caption: Logical flow of NMR data to deduce the chemical structure.

Conclusion

The chemical structure elucidation of this compound is a complex undertaking that exemplifies the power of modern spectroscopic methods in natural product chemistry. Through the systematic application of mass spectrometry and a suite of NMR techniques, researchers can piece together the intricate molecular architecture of such compounds. The detailed structural information obtained is fundamental for understanding their biological activities and for guiding future drug development efforts based on these potent natural scaffolds. While the specific raw data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide, using a closely related analogue as a representative example, provide a robust framework for approaching the structural determination of complex quassinoids.

References

Dehydrobruceine B: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceine B (DHB) is a quassinoid compound isolated from Brucea javanica, a plant with a long history of use in traditional medicine for treating various ailments, including tumors.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying the therapeutic potential of DHB, revealing a range of biological activities, most notably in the realm of oncology. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-cancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved.

Biological Activities of this compound

The primary documented biological activity of this compound is its potent anti-cancer effect, particularly against lung cancer cell lines. This activity is primarily mediated through the induction of apoptosis via a mitochondrial-dependent pathway.[1][2] Furthermore, DHB has been shown to enhance the efficacy of conventional chemotherapeutic agents like cisplatin, suggesting its potential use in combination therapies.[2] Another significant mechanism of action is the inhibition of the Nrf2 signaling pathway, which is often implicated in chemoresistance.[2]

Quantitative Data Summary

| Compound | Cell Line | Time Point | IC50 (µM) | Reference |

| Bruceine D | A549 | 24 h | 36.76 | [3] |

| Bruceine D | A549 | 48 h | 17.89 | [3] |

| Bruceine D | NCI-H292 | 24 h | 31.22 | [3] |

| Bruceine D | NCI-H292 | 48 h | 14.42 | [3] |

Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of key signaling pathways, primarily the intrinsic apoptosis pathway and the Nrf2 pathway.

Mitochondrial-Dependent Apoptosis Pathway

DHB induces apoptosis in cancer cells by targeting the mitochondria.[1][2] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1][2] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to the cleavage of critical cellular substrates like PARP and ultimately, cell death.[1][2] The process is also regulated by the Bcl-2 family of proteins, with DHB promoting the expression of the pro-apoptotic protein Bax while reducing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2]

Inhibition of the Nrf2 Signaling Pathway

The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress and is often overactivated in cancer cells, contributing to chemoresistance.[2] this compound has been shown to reduce the protein levels of Nrf2 and its target genes.[2] This inhibition of the Nrf2 pathway may lead to an increase in intracellular reactive oxygen species (ROS), which can further contribute to the induction of mitochondria-mediated apoptosis.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human lung cancer cell lines (e.g., A549, NCI-H292)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (DHB) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of DHB in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the DHB dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest DHB concentration) and a blank control (medium only).

-

Incubate the plate for the desired time points (e.g., 24 h, 48 h).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with DHB at the desired concentrations and for the appropriate time.

-

Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing floating cells.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

-

Treated and untreated cells

-

JC-1 staining solution

-

Complete culture medium

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells on coverslips in a 6-well plate or in a 96-well plate suitable for fluorescence microscopy or flow cytometry.

-

Treat cells with DHB at the desired concentrations and for the appropriate time.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the JC-1 staining solution (typically 1-10 µg/mL in complete medium) to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Remove the staining solution and wash the cells twice with PBS.

-

Add fresh culture medium or PBS to the cells.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Nrf2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with DHB and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising natural compound with significant anti-cancer activity, primarily through the induction of mitochondrial-dependent apoptosis and the inhibition of the Nrf2 signaling pathway. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of DHB and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Apoptosis induction of this compound on two kinds of human lung cancer cell lines through mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances the cisplatin-induced cytotoxicity through regulation of the mitochondrial apoptotic pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrobruceine B: A Technical Guide on its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrobruceine B (DHB) is a naturally occurring quassinoid compound isolated from the seeds of Brucea javanica, a plant used in traditional Chinese medicine for cancer treatment.[1] As a member of the quassinoid family, DHB has garnered scientific interest for its potent cytotoxic and anti-proliferative effects against various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-cancer activity, with a focus on its role in inducing apoptosis and mediating cell cycle arrest. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.

Core Mechanism of Action: Induction of Apoptosis

The primary anti-cancer mechanism of this compound is the induction of programmed cell death, or apoptosis, primarily through the mitochondrial-dependent intrinsic pathway.[1] This process is initiated by internal cellular stress signals and culminates in the activation of a cascade of caspase enzymes that execute the dismantling of the cell.

Mitochondrial-Dependent Apoptotic Pathway

Treatment of cancer cells with DHB triggers a series of events centered on the mitochondria:

-

Regulation of Bcl-2 Family Proteins: DHB alters the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Specifically, it has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2] This shift in the Bax/Bcl-2 ratio is a critical upstream event that commits the cell to apoptosis.

-

Loss of Mitochondrial Membrane Potential (MMP): The altered ratio of Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane, resulting in a significant decrease in the mitochondrial membrane potential (ΔΨm).[1][2]

-

Cytochrome c Release: The disruption of the mitochondrial membrane allows for the release of key pro-apoptotic factors from the intermembrane space into the cytoplasm, most notably Cytochrome c.[1][2]

-

Caspase Activation Cascade: In the cytoplasm, Cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in this pathway. Activated caspase-9 proceeds to cleave and activate the executioner caspase, caspase-3.[1]

-

Execution of Apoptosis: Activated caspase-3 is responsible for the final stages of apoptosis, which includes the cleavage of critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[1][2] The cleavage of PARP, a DNA repair enzyme, is a hallmark of apoptosis.

In certain contexts, particularly when used in combination with other chemotherapeutic agents like cisplatin, DHB has also been observed to promote the translocation of the Apoptosis-Inducing Factor (AIF) from the cytosol into the nucleus, contributing to caspase-independent cell death.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to impede cancer cell proliferation by causing cell cycle arrest. Studies on human lung cancer cell lines A549 and NCI-H292 have demonstrated that DHB treatment leads to a blockage at the S phase of the cell cycle.[1] This arrest prevents cells from proceeding through DNA replication, thereby halting their division and proliferation.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively detailed in the reviewed literature, its potent effects have been documented at various concentrations. The following table summarizes the observed biological effects of DHB on specific cancer cell lines.

| Cell Line | Cancer Type | Concentration | Duration | Observed Effect(s) | Reference(s) |

| A549 | Human Lung Carcinoma | Not Specified | - | Decreased cell viability, induced apoptosis, S phase cell cycle arrest. | [1] |

| NCI-H292 | Human Lung Mucoepidermoid Carcinoma | Not Specified | - | Decreased cell viability, induced apoptosis, S phase cell cycle arrest. | [1] |

| A549 | Human Lung Carcinoma | 1 µM | 24 hours | In combination with cisplatin, induced translocation of AIF from cytosol to nucleus. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of DHB on cancer cells by measuring metabolic activity.

-

Principle: The tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, NCI-H292) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Assessment by Flow Cytometry

This method quantifies the extent of apoptosis induced by DHB.

-

Principle: Using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, cells can be differentiated into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity.

-

Protocol:

-

Cell Treatment: Culture and treat cells with DHB as described for the viability assay.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Measurement of Mitochondrial Membrane Potential (MMP)

This assay detects the DHB-induced disruption of MMP, a key event in the intrinsic apoptotic pathway.

-

Principle: The lipophilic cationic dye JC-1 is used as an indicator of MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

-

Protocol:

-

Cell Treatment: Treat cells with DHB in a culture plate.

-

Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 20-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to measure the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

-

Protocol:

-

Protein Extraction: Lyse DHB-treated and control cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound demonstrates significant anti-cancer potential, primarily by inducing apoptosis through the mitochondrial-dependent pathway in cancer cells.[1] Its ability to modulate key regulatory proteins like the Bcl-2 family, disrupt mitochondrial function, and activate the caspase cascade underscores its efficacy as a cytotoxic agent.[2] Furthermore, its capacity to induce S-phase cell cycle arrest contributes to its anti-proliferative effects.[1] The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers to further investigate and potentially harness the therapeutic capabilities of this compound in oncology.

References

- 1. Apoptosis induction of this compound on two kinds of human lung cancer cell lines through mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances the cisplatin-induced cytotoxicity through regulation of the mitochondrial apoptotic pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 凋亡诱导剂 | MCE [medchemexpress.cn]

Foundational Research on the Anti-Inflammatory Potential of Dehydrobruceine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Foundational research specifically investigating the anti-inflammatory potential of Dehydrobruceine B is not currently available in the public domain. This guide, therefore, provides a comprehensive overview of the anti-inflammatory properties of closely related quassinoid compounds and extracts derived from Brucea javanica, the plant source of this compound. The experimental protocols and mechanistic insights detailed herein are based on studies of these related substances and serve as a foundational framework for initiating research into this compound's specific activities.

Introduction to this compound and the Quassinoids of Brucea javanica

This compound is a quassinoid, a class of bitter, tetracyclic triterpenoids, isolated from the plant Brucea javanica (L.) Merr.[1]. While this compound itself has not been the subject of anti-inflammatory studies, numerous other quassinoids from Brucea javanica, such as Brusatol and Bruceine D, along with the oil extracted from the plant's fruit, have demonstrated significant anti-inflammatory effects. These compounds are known to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The anti-inflammatory activity of Brucea javanica extracts and their constituent quassinoids is attributed to their ability to suppress the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2][3]. This guide will synthesize the existing data on these related compounds to provide a predictive framework for the potential anti-inflammatory profile of this compound.

Quantitative Data on the Anti-Inflammatory Effects of Brucea javanica Quassinoids and Oil

The following tables summarize the quantitative data from studies on Brucea javanica oil emulsion (BJOE) and Brusatol, a major quassinoid from the plant. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vivo Anti-Inflammatory Effects of Brucea javanica Oil Emulsion (BJOE) in a DSS-Induced Colitis Mouse Model

| Parameter | Treatment Group | Result | Reference |

| TNF-α Level | DSS + BJOE (0.5, 1, 2 g/kg) | Significant dose-dependent reduction compared to DSS group | [4] |

| IL-1β Level | DSS + BJOE (0.5, 1, 2 g/kg) | Significant dose-dependent reduction compared to DSS group | [4] |

| IL-6 Level | DSS + BJOE (0.5, 1, 2 g/kg) | Significant dose-dependent reduction compared to DSS group | [4] |

| iNOS mRNA Expression | DSS + BJOE (0.5, 1, 2 g/kg) | Significantly inhibited compared to DSS group | [4] |

| COX-2 mRNA Expression | DSS + BJOE (0.5, 1, 2 g/kg) | Significantly inhibited compared to DSS group | [4] |

Table 2: In Vitro Anti-Inflammatory Effects of Brusatol in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Brusatol Concentration | Result | Reference |

| IL-1β Production | 0.5 and 1.0 mg/kg (in vivo) | Inhibition of accumulation | [3] |

| IL-18 Production | 0.5 and 1.0 mg/kg (in vivo) | Inhibition of accumulation | [3] |

| IC50 Values (various cancer cell lines) | 6 - 38 nmol/L | Demonstrates potent cytotoxicity which can be related to anti-inflammatory pathways | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the anti-inflammatory potential of natural compounds like this compound.

In Vitro Anti-Inflammatory Activity in Macrophages

This protocol describes the induction of an inflammatory response in macrophages using lipopolysaccharide (LPS) and the subsequent measurement of inflammatory mediators.

Objective: To determine the inhibitory effect of a test compound on the production of pro-inflammatory cytokines and enzymes in vitro.

Cell Line: Murine macrophage cell line RAW 264.7 or J774A.1.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for a specified period (e.g., 12-24 hours). Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

-

Supernatant Collection: After incubation, collect the cell culture supernatants to measure cytokine and nitric oxide levels.

-

Nitric Oxide (NO) Assay (Griess Test):

-

Mix 100 µL of supernatant with 100 µL of Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

-

-

Cytokine Measurement (ELISA):

-

Cell Viability Assay (MTT):

-

Assess the cytotoxicity of the test compound by performing an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the investigation of the molecular mechanism of the test compound's anti-inflammatory action by examining key proteins in the NF-κB and MAPK signaling pathways.

Objective: To determine if the test compound inhibits inflammation by modulating the NF-κB and/or MAPK signaling pathways.

Methodology:

-

Cell Lysis: After treatment and stimulation as described in 3.1, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins overnight at 4°C. Relevant antibodies include:

-

NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.

-

MAPK Pathway: p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK.

-

Loading Control: β-actin or GAPDH.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system[10][11][12][13][14].

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

Caption: General MAPK signaling pathway and a potential point of inhibition.

Caption: A typical workflow for investigating a novel anti-inflammatory compound.

References

- 1. This compound | C23H26O11 | CID 101967133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsm.com [ijpsm.com]

- 4. Anti-inflammatory effects of Brucea javanica oil emulsion by suppressing NF-κB activation on dextran sulfate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. novamedline.com [novamedline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]

- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimalarial Potential of Bruceine Quassinoids from Brucea javanica

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the antimalarial effects of bruceine quassinoids, a class of natural products isolated from the plant Brucea javanica. While specific data on Dehydrobruceine B is limited, this document consolidates the available research on closely related bruceine derivatives, offering valuable insights for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery. The content herein is based on a systematic review of existing scientific literature, with a focus on quantitative data, experimental methodologies, and proposed mechanisms of action.

In Vitro Antimalarial Activity of Bruceine Derivatives

Quassinoids extracted from Brucea javanica have demonstrated notable activity against Plasmodium falciparum, the deadliest species of malaria parasite. The following table summarizes the 50% inhibitory concentration (IC50) values for several bruceine compounds against the K1 chloroquine-resistant strain of P. falciparum.

| Compound | P. falciparum Strain | IC50 (µM) |

| Bruceine D | K1 | 1.41 |

| Bruceine E | K1 | 4.37 |

| Bruceine F | K1 | 3.85 |

| Bruceine H | K1 | 1.06 |

Proposed Mechanism of Action

While the precise molecular targets of most bruceine quassinoids are yet to be fully elucidated, preliminary studies suggest that their antimalarial activity may stem from the disruption of fundamental cellular processes in the parasite. For Bruceine B, its antimalarial effect has been inferred from its ability to inhibit both protein and nucleic acid synthesis. This dual inhibition suggests a mechanism that could rapidly halt parasite proliferation and survival.

Experimental Protocols

The following sections detail the methodologies typically employed in the evaluation of the antimalarial activity of bruceine derivatives.

In Vitro Antiplasmodial Assay

A common method for determining the in vitro antimalarial activity of a compound is through a cell-based assay using cultured P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, reliable, and cost-effective method.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., K1 strain)

-

Human red blood cells (O+)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

-

Test compounds (dissolved in DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: P. falciparum is maintained in continuous culture in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: Test compounds are serially diluted in culture medium in a 96-well plate.

-

Assay Setup: A synchronized parasite culture (primarily ring-stage parasites) is diluted to the desired parasitemia and hematocrit and added to the drug-containing wells. Control wells with no drug and wells with a known antimalarial drug (e.g., chloroquine) are included.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour. SYBR Green I intercalates with the parasite DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protein and Nucleic Acid Synthesis Inhibition Assays

To investigate the mechanism of action, assays that measure the inhibition of macromolecule synthesis can be employed.

Objective: To determine if a test compound inhibits protein or nucleic acid synthesis in P. falciparum.

Materials:

-

Synchronized P. falciparum culture

-

Radiolabeled precursors (e.g., [3H]-hypoxanthine for nucleic acid synthesis, [3H]-isoleucine for protein synthesis)

-

Test compounds

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Assay Setup: Synchronized trophozoite-stage parasites are incubated with the test compound at various concentrations in a 96-well plate.

-

Radiolabeling: After a short pre-incubation with the drug, a radiolabeled precursor is added to each well.

-

Incubation: The plate is incubated for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabeled precursor into newly synthesized macromolecules.

-

Harvesting: The parasites are harvested onto a filter mat, and unincorporated radiolabel is washed away.

-

Measurement: The filter mat is dried, and the radioactivity in each spot is measured using a scintillation counter.

-

Data Analysis: A reduction in radioactivity in the drug-treated wells compared to the control wells indicates inhibition of the respective synthesis pathway.

Conclusion

The preliminary data on bruceine quassinoids from Brucea javanica indicate a promising potential for this class of compounds as a source of new antimalarial leads. While direct and comprehensive data on this compound is currently lacking in the public domain, the significant in vitro activity of its close analogues, such as Bruceines D and H, warrants further investigation. The inferred mechanism of action for Bruceine B, involving the inhibition of both protein and nucleic acid synthesis, suggests a potent and multifaceted mode of parasite killing. Future research should focus on the systematic evaluation of a broader range of bruceine derivatives, including this compound, to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets of these compounds within the parasite, which will be instrumental in optimizing their efficacy and selectivity for the development of novel antimalarial therapeutics.

Dehydrobruceine B Biosynthesis in Simaroubaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobruceine B, a complex quassinoid found in plants of the Simaroubaceae family, particularly in Brucea javanica, has garnered significant interest for its potential therapeutic applications.[1] Quassinoids, a class of highly modified triterpenoids, are known for their broad spectrum of biological activities.[2][3] Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, including its known enzymatic steps, proposed transformations, and relevant experimental methodologies. While the early stages of the pathway are becoming clearer, the downstream modifications leading to the final intricate structure of this compound are still under investigation. This document aims to serve as a foundational resource for researchers dedicated to unraveling the complete biosynthetic route and harnessing its potential for drug development.

Introduction to this compound and Quassinoids

This compound is a C20 quassinoid characterized by a highly oxygenated and rearranged picrasane skeleton.[4] Quassinoids are a defining feature of the Simaroubaceae family and are responsible for the characteristic bitter taste of many of these plants.[5] These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimalarial, and anti-inflammatory properties.[1][6] this compound itself has been reported in Brucea javanica and is a subject of ongoing research for its biological activities.[4]

The biosynthesis of quassinoids is a complex process involving numerous enzymatic modifications of a triterpenoid precursor. The structural diversity of quassinoids, including variations in oxidation patterns, lactone ring formations, and esterifications, points to a sophisticated and branched biosynthetic network.[7]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of terpenoid biosynthesis, starting from the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway can be broadly divided into three main stages: the formation of the triterpenoid backbone, the initial cyclization and rearrangement to the protolimonoid intermediate melianol, and the subsequent extensive modifications leading to the final quassinoid structure.

Early Stages: From 2,3-Oxidosqualene to Melianol

Recent studies have elucidated the initial steps of quassinoid biosynthesis, revealing a shared origin with limonoids, another class of modified triterpenoids.[8] The pathway commences with the cyclization of the linear triterpenoid precursor, 2,3-oxidosqualene.

-

Step 1: Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol. This reaction establishes the fundamental carbon skeleton that will be further modified.

-

Step 2 & 3: Oxidation to Melianol: Two sequential oxidation reactions, catalyzed by cytochrome P450 monooxygenases (P450s), convert tirucalla-7,24-dien-3β-ol into the key protolimonoid intermediate, melianol. These P450s have been identified in the related plant Ailanthus altissima as belonging to the CYP71CD and CYP71BQ subfamilies.[9]

Figure 1: Early biosynthetic pathway to the key intermediate melianol.

Proposed Downstream Pathway: From Melianol to this compound

The enzymatic transformations from melianol to this compound are currently not fully elucidated. However, based on the chemical structures of various quassinoids isolated from Simaroubaceae species and the known catalytic repertoire of plant enzymes, a putative pathway can be proposed. This downstream pathway likely involves a series of oxidative modifications, rearrangements, and tailoring reactions.

Key proposed enzymatic steps include:

-

Further Oxidations by Cytochrome P450s: Additional P450s are likely involved in hydroxylating and further oxidizing the melianol scaffold. These reactions are crucial for creating the highly oxygenated nature of this compound.

-

Baeyer-Villiger Oxidation: The formation of the characteristic lactone rings in quassinoids is hypothesized to proceed via Baeyer-Villiger oxidation, a reaction known to be catalyzed by certain P450s.

-

Oxidative Cleavage: The cleavage of carbon-carbon bonds to form the C20 picrasane skeleton from the C30 triterpenoid precursor is a critical step. This is likely mediated by oxidative enzymes, potentially involving a series of hydroxylations followed by a retro-aldol or similar reaction.

-

Dehydrogenations and Acylations: The final steps likely involve dehydrogenases to introduce double bonds, such as the one present in the A-ring of this compound, and acyltransferases to add acetyl groups.

Figure 2: A proposed putative downstream pathway from melianol to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the intermediates and enzyme kinetics of the this compound biosynthetic pathway. However, several studies have reported the quantification of various quassinoids in Brucea javanica and other Simaroubaceae plants, which provides a basis for future targeted metabolomic and enzymatic studies.

| Compound | Plant Source | Method of Quantification | Concentration Range | Reference |

| Bruceoside A | Brucea javanica | HPLC | 0.19% - 0.38% (in seeds) | [10] |

| Bruceoside B | Brucea javanica | HPLC | 0.05% - 0.12% (in seeds) | [10] |

| Brusatol | Brucea javanica | HPLC | 0.07% - 0.18% (in seeds) | [10] |

| Quassin | Quassia amara | LC-MS/MS | 1 - 100 µg/kg (in fruits and vegetables) | [11] |

| Neoquassin | Quassia amara | LC-MS/MS | 1 - 100 µg/kg (in fruits and vegetables) | [11] |

| Simalikalactone E | Quassia amara | LC-MS | 93 ± 2 mg/kg to 160 ± 12 mg/kg (in dry leaves) | [12] |

Table 1: Quantitative Analysis of Quassinoids in Simaroubaceae Species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding enzymes involved in the downstream pathway from melianol.

Workflow:

Figure 3: Workflow for identifying candidate biosynthetic genes.

Protocol:

-

RNA Extraction and Sequencing: Extract total RNA from various tissues of Brucea javanica (e.g., seeds, leaves, stems) where this compound is known to accumulate. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI, UniProt) to predict gene functions.

-

Co-expression Analysis: Identify transcripts that show a similar expression pattern to the known early pathway genes (OSC and the initial P450s). This can be done by calculating Pearson correlation coefficients.

-

Candidate Gene Selection: Prioritize candidate genes for functional characterization based on their annotation (e.g., cytochrome P450s, dehydrogenases, acyltransferases) and high co-expression with known pathway genes.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Protocol:

-

Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes from Brucea javanica cDNA. Clone the amplified genes into appropriate expression vectors for heterologous expression in systems like Nicotiana benthamiana (transient expression), Saccharomyces cerevisiae (yeast), or Escherichia coli.[13]

-

Heterologous Expression:

-

Nicotiana benthamiana: Infiltrate leaves with Agrobacterium tumefaciens carrying the expression constructs. Co-express with upstream pathway genes to provide the substrate.

-

Saccharomyces cerevisiae: Transform yeast strains engineered to produce the precursor molecule (e.g., melianol).

-

Escherichia coli: Co-express the plant P450 with a suitable cytochrome P450 reductase (CPR). N-terminal modifications of the P450 may be necessary for optimal expression and activity.[14]

-

-

Enzyme Assays:

-

In vivo conversion: Harvest the plant tissue or yeast/bacterial cells after a period of incubation. Extract metabolites and analyze for the presence of new products using LC-MS/MS.

-

In vitro assays: Prepare microsomes (for membrane-bound enzymes like P450s) from the expression host. Incubate the microsomes with the putative substrate (e.g., melianol or a downstream intermediate) and necessary co-factors (e.g., NADPH for P450s). Analyze the reaction products by LC-MS/MS.[15]

-

Metabolite Extraction and Analysis

Objective: To identify and quantify intermediates and the final product of the biosynthetic pathway.

Protocol:

-

Sample Preparation: Grind plant material or microbial cells in liquid nitrogen.

-

Extraction: Extract the metabolites with a suitable solvent, such as methanol or acetonitrile.[11] For quassinoids, a common method involves ultrasonic extraction with methanol.[10]

-

LC-MS/MS Analysis:

-

Chromatography: Separate the extracted metabolites using a reverse-phase C18 column with a gradient of water and acetonitrile, often with a formic acid modifier.[11]

-

Mass Spectrometry: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) operating in multiple reaction monitoring (MRM) mode for targeted quantification of known compounds or in full scan and product ion scan modes for the identification of unknown intermediates.[16][17]

-

Regulation of the Pathway

The regulation of this compound biosynthesis is likely a complex process involving transcriptional control of the biosynthetic genes. Transcription factors from families such as MYB, bHLH, and WRKY are known to regulate secondary metabolite pathways in plants and could play a role in controlling the expression of the this compound pathway genes in response to developmental cues and environmental stimuli. Further research, including gene expression profiling under different conditions, is needed to identify the specific regulatory elements and transcription factors involved.[18]

Future Outlook

The complete elucidation of the this compound biosynthetic pathway presents an exciting challenge with significant potential rewards. Future research should focus on:

-

Functional characterization of downstream enzymes: A systematic approach combining transcriptomics, proteomics, and metabolomics will be crucial to identify and characterize the remaining enzymes in the pathway.

-

Quantitative analysis of pathway flux: Stable isotope labeling studies can be employed to trace the flow of precursors through the pathway and identify rate-limiting steps.

-

Investigation of regulatory mechanisms: Identifying the transcription factors and signaling pathways that control the biosynthesis of this compound will be key to engineering high-producing plant or microbial systems.

By addressing these research gaps, the scientific community can pave the way for the sustainable and scalable production of this compound and other valuable quassinoids for pharmaceutical and other applications.

References

- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. PROSPECTIVE SECONDARY METABOLITE OF FAMILI SIMAROUBACEAE | Jurnal Penelitian Saintek [journal.uny.ac.id]

- 4. This compound | C23H26O11 | CID 101967133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Exploration of Phytochemicals from Simaroubaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of liquid chromatography combined with tandem mass spectrometry methods for the quantitation of simalikalactone E in extracts of Quassia amara L. and in mouse blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Brucea Javanica Oil Emulsion Injection inhibits proliferation of pancreatic cancer via regulating apoptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrobruceine B: A Technical Guide to its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobruceine B is a naturally occurring quassinoid isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, structural characterization, and known biological activities of this compound. Notably, this compound has demonstrated potent pro-apoptotic effects in human lung cancer cells through the induction of the mitochondrial-dependent apoptosis pathway. Furthermore, it has been shown to modulate the Keap1-Nrf2 signaling pathway, suggesting a multi-faceted mechanism of action. This document details the experimental methodologies employed in its study and presents key quantitative data, offering a valuable resource for researchers in oncology and natural product drug discovery.

Discovery and Characterization

This compound was first reported as a natural product isolated from the medicinal plant Brucea javanica (L.) Merr. of the Simaroubaceae family. Quassinoids, a class of degraded triterpenes, are characteristic bitter principles of this plant family and are known for their diverse biological activities.

Isolation

While the specific details of the initial isolation of this compound are not extensively documented in readily available literature, a general methodology for the isolation of quassinoids from Brucea javanica can be described.

Experimental Protocol: General Isolation of Quassinoids from Brucea javanica

-

Extraction: Dried and powdered seeds of Brucea javanica are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Quassinoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques for further purification.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Sub-fractions containing compounds of interest are often further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Experimental Protocol: Structural Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound. The chemical formula for this compound is C₂₃H₂₆O₁₁.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule, allowing for the complete assignment of the chemical structure.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester groups.

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores and conjugated systems within the molecule.

Biological Activity and Mechanism of Action

The most significant biological activity reported for this compound is its potent anticancer effect, specifically its ability to induce apoptosis in human lung cancer cells.